molecular formula C12H12N2O4 B1443259 4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid CAS No. 1283108-36-0

4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid

Cat. No. B1443259
M. Wt: 248.23 g/mol
InChI Key: GAZVSXHCYJWGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid” is a complex organic molecule that contains a furan ring, a pyridazine ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered ring containing an oxygen atom), a pyridazine ring (a six-membered ring containing two nitrogen atoms), and a carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the pyridazine ring, and the carboxylic acid group. Each of these functional groups can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that derivatives of furan compounds, including those structurally related to 4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid, have been synthesized for the evaluation of their biological activities. For instance, furanone and pyridazinone derivatives have been prepared to investigate their antibacterial and anti-inflammatory potentials. These studies highlight the chemical's importance in developing new therapeutic agents with significant biological activities (Khokra et al., 2015).

Antioxidant and Antimicrobial Activities

Novel furan derivatives have been isolated and characterized for their antimicrobial properties. For example, new compounds derived from mangrove-derived endophytic fungi have been studied for their antimicrobial efficacy, demonstrating the potential of furan derivatives in addressing microbial resistance (Chen et al., 2017).

Organic Synthesis Applications

The compound and its derivatives serve as key intermediates in the synthesis of complex organic molecules. Studies have demonstrated its utility in photoinduced direct oxidative annulation reactions, leading to the formation of highly functionalized polyheterocyclic compounds. This showcases the compound's versatility in facilitating the construction of complex molecular architectures without the need for transition metals or oxidants (Jin Zhang et al., 2017).

Chemical Reactivity and Modification

The reactivity of furan-containing compounds under various chemical conditions has been a subject of interest. For example, research into the Bronsted acid-catalyzed ring opening of substituted furans has provided insights into the influence of furan ring substituents on chemical reactivity. This is crucial for designing synthetic strategies for biomass-derived molecules and understanding the fundamental aspects of furan chemistry (Waidmann et al., 2013).

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and investigating its physical and chemical properties .

properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-11-6-5-9(10-3-2-8-18-10)13-14(11)7-1-4-12(16)17/h2-3,5-6,8H,1,4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZVSXHCYJWGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid
Reactant of Route 3
Reactant of Route 3
4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid
Reactant of Route 6
4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.